molecular formula C22H19N3O5 B2675586 2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021052-21-0

2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2675586
CAS No.: 1021052-21-0
M. Wt: 405.41
InChI Key: SCNSNDYDSOIGKW-UHFFFAOYSA-N
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Description

2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1021052-21-0) is a chemical compound with a molecular formula of C22H19N3O5 and a molecular weight of 405.4 g/mol . This compound belongs to the class of 3H-imidazo[4,5-b]pyridine derivatives, which are recognized in medicinal chemistry as a valuable heterocyclic scaffold, often serving as a core structure for developing novel bioactive molecules . The imidazo[4,5-b]pyridine ring system is of significant research interest because it can be used to stabilize a diaryl pharmacophore, a feature common in compounds being investigated for potential anticancer and anti-inflammatory activities . Scientific studies on related diaryl-substituted 3H-imidazo[4,5-b]pyridine analogues have shown that this structural class can exhibit moderate cytotoxic activity against a range of cancer cell lines, including MCF-7 (breast cancer), K562 (leukemia), and SaOS2 (bone cancer) . Furthermore, such compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes in vitro, with some analogues showing selectivity for the COX-2 isoform, suggesting potential as a platform for anti-inflammatory agent development . The presence of a carboxylic acid functional group at the 7-position provides a versatile handle for further chemical modification and derivatization, making this compound a useful intermediate or a core structure for structure-activity relationship (SAR) studies in drug discovery research . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-phenyl-5-(2,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c1-28-16-11-18(30-3)17(29-2)10-13(16)15-9-14(22(26)27)19-21(23-15)25-20(24-19)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNSNDYDSOIGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[4,5-b]pyridine core, followed by the introduction of the phenyl and trimethoxyphenyl groups. Key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps, such as recrystallization and chromatography, are scaled up to handle larger quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological and chemical properties, making them useful for further research and applications .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been reported in the literature, often employing techniques such as condensation reactions and cyclization processes. The characterization of synthesized compounds is usually performed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structural integrity.

Anticancer Activity

Research indicates that compounds with imidazo[4,5-b]pyridine structures exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can act as potent inhibitors of tubulin polymerization by interacting with the colchicine binding site. This mechanism is crucial for disrupting cancer cell division and has been explored in clinical trials for various malignancies .

Antibacterial Properties

The antibacterial activity of this compound has been evaluated against several pathogenic bacteria. In vitro studies demonstrated significant efficacy against strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways .

Antioxidant Activity

Another area of application for this compound is its potential as an antioxidant. Research has indicated that imidazo[4,5-b]pyridine derivatives can scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a pivotal role .

Case Studies

Study ReferenceApplicationFindings
AnticancerDemonstrated potent inhibition of tubulin polymerization; ongoing clinical trials show promise in cancer therapy.
AntibacterialSignificant antibacterial activity against Staphylococcus aureus with IC50 values indicating strong efficacy compared to standard antibiotics.
AntioxidantEffective in reducing oxidative stress markers in neuronal cell lines; potential implications for neuroprotective therapies.

Mechanism of Action

The mechanism of action of 2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with various molecular targets. The trimethoxyphenyl group is known to enhance the compound’s ability to bind to specific proteins and enzymes, leading to inhibition or modulation of their activity. Key molecular targets include:

Comparison with Similar Compounds

(a) 2-Morpholino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid (VI091)

  • Molecular Formula : C16H18N4O2S
  • Key Differences: Replaces the imidazo ring with a thiazolo system and substitutes the trimethoxyphenyl group with a 2-thienyl moiety. The morpholino group at position 2 enhances solubility due to its polar nature .

(b) Methyl 5-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate Trifluoroacetic Acid

  • Molecular Formula : C9H9N3O2·C2HF3O2
  • Key Differences : Features a methyl ester at position 7 instead of a carboxylic acid and a methyl group at position 5. The ester group improves membrane permeability but requires hydrolysis in vivo for activation .

(c) 2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid

  • Molecular Formula : C13H13N3O2
  • Key Differences : Substitutes the phenyl and trimethoxyphenyl groups with a cyclopropylmethyl chain. The cyclopropyl group enhances metabolic stability by resisting oxidative degradation .

Physicochemical and Pharmacological Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties
Target Compound C24H21N3O5 431.45 2-phenyl, 5-(2,4,5-trimethoxyphenyl), 7-COOH High lipophilicity (LogP ~3.2); potential enhanced binding to hydrophobic targets
VI091 C16H18N4O2S 350.42 2-morpholino, 5-(2-thienyl), thiazolo Moderate solubility (LogP ~1.8); sulfur enhances π-π stacking
Methyl 5-Methyl-Imidazo[4,5-b]pyridine-7-ester C9H9N3O2·C2HF3O2 305.21 5-methyl, 7-COOCH3 High membrane permeability; requires enzymatic hydrolysis for activity
2-(Cyclopropylmethyl)-Imidazo[4,5-b]pyridine C13H13N3O2 267.27 2-cyclopropylmethyl, 7-COOH Improved metabolic stability; moderate LogP (~2.5)

Key Observations:

  • Lipophilicity : The target compound’s trimethoxyphenyl group confers higher lipophilicity (LogP ~3.2) compared to VI091 (LogP ~1.8) or the cyclopropylmethyl analogue (LogP ~2.5), favoring blood-brain barrier penetration.
  • Solubility: VI091’s morpholino group improves aqueous solubility, while the target compound’s carboxylic acid balances solubility and target affinity.
  • Metabolic Stability : Cyclopropylmethyl and trimethoxyphenyl groups reduce oxidative metabolism compared to methyl esters or thienyl substituents .

Biological Activity

The compound 2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a member of the imidazo[4,5-b]pyridine class, known for its diverse biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C20H20N2O5\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}_5

This chemical composition indicates a complex arrangement conducive to various biological interactions.

Biological Activity Overview

Research indicates that compounds within the imidazo[4,5-b]pyridine family exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis.

Anticancer Properties

  • Telomerase Inhibition : A study highlighted that derivatives of imidazo[4,5-b]pyridine exhibited potent telomerase inhibitory activity. The compound demonstrated an IC50 value lower than 1 µM against telomerase, indicating strong potential as an anticancer agent compared to staurosporine (IC50 = 6.41 µM) .
  • Cell Cycle Arrest and Apoptosis : Flow cytometric analysis revealed that the compound could arrest the cell cycle at the G2/M phase in MGC-803 cells and induce apoptosis in a concentration-dependent manner. Western blotting results indicated a reduction in dyskerin expression, a component critical for telomerase activity .
  • Cytotoxicity Against Cancer Cell Lines : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and NCI-H460 (lung cancer). Significant cytotoxic effects were observed with IC50 values indicating effective growth inhibition .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by:

  • Substituents on the Phenyl Ring : Variations in methoxy group positions and types significantly affect telomerase activity and overall cytotoxicity.
  • Imidazo Ring Modifications : Alterations in the imidazo ring structure have been linked to changes in biological potency .

Case Studies

Several studies have documented the efficacy of similar compounds:

  • In Vitro Studies : A series of experiments demonstrated that compounds derived from imidazo[4,5-b]pyridine showed promising results in inhibiting tumor growth and inducing apoptosis across multiple cancer cell lines .
  • Molecular Docking Studies : Computational analyses indicated that these compounds could effectively bind to target proteins involved in cancer progression, suggesting potential pathways for therapeutic intervention .

Data Summary

Compound NameTarget Cell LineIC50 (µM)Mechanism of Action
This compoundMGC-803<1Telomerase inhibition
StaurosporineVarious6.41Non-specific kinase inhibitor
Similar Derivative AMCF-7<10Apoptosis induction

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted pyridine precursors and aromatic aldehydes under phase-transfer catalysis (e.g., DMF with p-toluenesulfonic acid) . For purity validation, HPLC (≥98% purity criteria) coupled with spectroscopic characterization (NMR, IR) is recommended. Recrystallization in ethyl acetate/ethanol mixtures (3:2 ratio) improves crystallinity and purity, as demonstrated in analogous imidazo-pyridine syntheses .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., methoxy protons at δ 3.7–4.0 ppm, aromatic protons in the 7.0–8.5 ppm range) .
  • X-ray Diffraction : Resolve conformational details (e.g., puckering of the pyrimidine ring, dihedral angles between fused rings) using single-crystal X-ray studies, as shown in structurally related imidazo-pyridines .

Q. What solvent systems are suitable for improving solubility during biological assays?

  • Methodological Answer : Polar aprotic solvents like DMSO or DMF are effective for initial dissolution. For in vitro assays, dilute aqueous solutions with ≤1% DMSO are recommended to avoid cytotoxicity. Co-solvency approaches (e.g., ethanol-water mixtures) can enhance solubility while maintaining stability .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy groups at 2,4,5-positions) influence conformational stability and bioactivity?

  • Methodological Answer : Computational modeling (DFT or molecular docking) can predict steric and electronic effects of substituents. For example, 2,4,5-trimethoxy groups increase steric hindrance, reducing rotational freedom in the phenyl ring and potentially enhancing target binding affinity. Compare with analogs lacking methoxy groups using X-ray data and SAR studies .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer : Discrepancies between solution-phase (NMR) and solid-state (X-ray) data often arise from dynamic effects (e.g., ring puckering in solution). Use variable-temperature NMR to probe conformational flexibility. Cross-validate with solid-state IR spectroscopy to identify hydrogen-bonding patterns that stabilize specific conformations .

Q. How can structure-activity relationships (SAR) be systematically investigated for antimicrobial activity?

  • Methodological Answer :

  • Synthetic Modifications : Introduce halogens (e.g., Br at position 7) or replace carboxylic acid with ester/amide groups to modulate lipophilicity .
  • Assay Design : Test against Gram-positive/negative bacterial strains with MIC assays. Corrogate activity data with computational logP and polar surface area calculations to identify bioavailability trends .

Q. What advanced analytical techniques are critical for detecting degradation products under varying pH conditions?

  • Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) to identify hydrolytic degradation products (e.g., cleavage of the imidazo-pyridine ring). Accelerated stability studies (40°C/75% RH) combined with pH-rate profiling can elucidate degradation pathways .

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